molecular formula C10H18O B095409 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane CAS No. 15536-71-7

3-Tert-butyl-7-oxabicyclo[4.1.0]heptane

Cat. No. B095409
CAS RN: 15536-71-7
M. Wt: 154.25 g/mol
InChI Key: BWERZOKUEPUTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane is a bicyclic molecule that is part of a broader class of compounds with interesting chemical and physical properties. These compounds are characterized by their bicyclic structures, which can include various functional groups and substitutions. The papers provided discuss several related bicyclic compounds with different substituents and structural features, which can offer insights into the behavior and characteristics of 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane.

Synthesis Analysis

The synthesis of related bicyclic compounds involves multiple steps and can be optimized for enantiomeric purity and scalability. For instance, an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, starting from commercially available chiral lactone and involving an epimerization/hydrolysis step to avoid tedious purification, yielding the product in 43% over nine chemical transformations . This suggests that the synthesis of 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane could also be approached with similar strategies to ensure purity and efficiency.

Molecular Structure Analysis

The molecular structure of related bicyclic compounds can be quite rigid and non-planar, as seen in the X-ray structure analysis of a silaheterocycle, which revealed significant dihedral angles and smaller intraring valence angles at carbon compared to silicon . This information can be extrapolated to suggest that 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane may also exhibit a rigid and non-planar structure, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions, including interactions with metal carbonyls. For example, the reaction of a related 7-oxabicyclo[2.2.1]heptane with iron carbonyls produced several isomers and bimetallic complexes, indicating the potential for 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane to form complexes with transition metals . This reactivity could be useful in the development of new materials or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds can be influenced by their specific substituents and structural features. For instance, the synthesis of 1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes revealed that certain substituents can confer remarkable thermal stability . This suggests that the physical properties of 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane, such as thermal stability, could be similarly affected by its tert-butyl group and other structural characteristics.

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Compounds : An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is described, showing significant improvements over original routes and producing kilogram amounts of the compound (Maton et al., 2010).

  • Preparation of Substituted Piperidines : A new scaffold for the preparation of substituted piperidines is developed using tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate synthesized via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane (Harmsen et al., 2011).

  • Glutamic Acid Analog Synthesis : The synthesis of a glutamic acid analogue from L-serine using a 7-azabicyclo[2.2.1]heptane derivative is reported, showcasing a new approach for synthesizing conformationally constrained amino acids (Hart & Rapoport, 1999).

  • Fused Piperidine Derivatives Synthesis : Tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is used in the synthesis of fused piperidine derivatives, exploring new methods in organic synthesis (Moskalenko & Boev, 2014).

  • Study of Endothall Poisoning : An analysis of a fatal case of suicidal ingestion of endothall (7-oxabicyclo[2,2,1]heptane-2,3-dicarboxylic acid) reveals insights into the toxicology and detection methods for this compound (Allender, 1983).

  • 1,1-Di-tert-butylsilacyclopropanes Research : Research into 1,1-di-tert-butylsilacyclopropanes, including the study of vinyl-substituted derivatives, highlights their use in stereoselective insertion reactions and as transfer reagents in heterocycle synthesis (Kroke, 2016).

  • Creation of New Silirane Compounds : The preparation of 1,1-di-tert-butylsilirane from the thermolysis of 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane, exploring new frontiers in organometallic chemistry (Boudjouk, Black, & Kumarathasan, 1991).

  • Protected 2,3-Methano Amino Acids Synthesis : A study on enantiodivergent synthesis of protected 2,3-methano amino acid analogs using 1-carboxy-2-oxo-3-oxabicyclo[4.1.0]heptane, demonstrating applications in the synthesis of glutamic acid and ornithine analogs (Frick, Klassen, & Rapoport, 2005).

Safety And Hazards

The safety information for 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane indicates that it has the GHS07 pictogram. The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

3-tert-butyl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)7-4-5-8-9(6-7)11-8/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWERZOKUEPUTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503096
Record name 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-7-oxabicyclo[4.1.0]heptane

CAS RN

15536-71-7
Record name 3-(1,1-Dimethylethyl)-7-oxabicyclo[4.1.0]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15536-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 2
Reactant of Route 2
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 3
Reactant of Route 3
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 4
Reactant of Route 4
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 5
Reactant of Route 5
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 6
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane

Citations

For This Compound
1
Citations
MRG Ruyonga - 2019 - search.proquest.com
Amino-cyclohexanol derivatives have been successful models for pH-triggered conformational switches. By changing the groups on the amine nitrogen, these models provide a wide pH…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.